4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one
Beschreibung
The compound 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one features a phthalazin-1-one core substituted with a 1,2,4-oxadiazole ring (bearing a 4-fluorophenyl group) and a 4-methoxyphenyl moiety. This structural framework is associated with diverse biological activities, including antifungal and antibiotic properties, as observed in related heterocyclic systems . The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the 4-fluorophenyl and 4-methoxyphenyl groups influence electronic properties and lipophilicity .
Eigenschaften
IUPAC Name |
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-30-17-12-10-16(11-13-17)28-23(29)19-5-3-2-4-18(19)20(26-28)22-25-21(27-31-22)14-6-8-15(24)9-7-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWCWCRRBZWGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis is designed around two key fragments:
- Phthalazinone core : Derived from cyclocondensation of 4-methoxyphenyl-substituted phthalic anhydride derivatives.
- Oxadiazole ring : Constructed via cyclization of 4-fluorophenyl-substituted amidoximes.
Critical bond formations include:
Stepwise Laboratory Synthesis
Preparation of 2-(4-Methoxyphenyl)-1,2-Dihydrophthalazin-1-One
Starting Materials :
- 4-Methoxyphenylacetic acid
- Phthalic anhydride
Procedure :
- Friedel-Crafts Acylation : React phthalic anhydride with 4-methoxyphenylacetic acid in toluene at 110°C for 8 hours using AlCl₃ as a catalyst (yield: 68–72%).
- Cyclocondensation : Treat the intermediate with hydrazine hydrate (80% v/v) in ethanol under reflux for 12 hours to form the phthalazinone core (yield: 85%).
Key Data :
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | 110 | 8 | 68–72 |
| Cyclocondensation | 78 (reflux) | 12 | 85 |
Synthesis of 3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl Fragment
Starting Materials :
- 4-Fluorobenzonitrile
- Hydroxylamine hydrochloride
Procedure :
- Amidoxime Formation : React 4-fluorobenzonitrile with hydroxylamine hydrochloride (1:1.2 molar ratio) in ethanol/water (3:1) at 60°C for 6 hours (yield: 92%).
- Cyclization : Treat the amidoxime with triphosgene (0.33 eq) in dichloromethane at 0°C for 2 hours to form the oxadiazole ring (yield: 78%).
Mechanistic Insight :
The cyclization proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbon, followed by dehydration.
Coupling of Phthalazinone and Oxadiazole Moieties
Reagents :
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-Dimethylaminopyridine (DMAP)
Procedure :
- Activation : Stir the phthalazinone (1 eq) with EDC (1.5 eq) and DMAP (0.1 eq) in dry DMF at 25°C for 1 hour.
- Coupling : Add the oxadiazole fragment (1.2 eq) and react at 25°C for 24 hours (yield: 65%).
Optimization Note :
Ultrasonic irradiation (40 kHz, 50°C) reduces reaction time to 6 hours with a 12% yield increase.
Reaction Optimization and Catalytic Innovations
Solvent and Catalyst Screening
A comparative study of coupling efficiencies:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | EDC/DMAP | 25 | 65 |
| THF | DCC/HOBt | 25 | 58 |
| DCM | HATU | 0 → 25 | 71 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Key Parameters :
- Residence Time : 8 minutes
- Temperature : 120°C
- Pressure : 3 bar
Advantages :
- 98% conversion rate vs. 71% batch processing.
- Reduced solvent use (DMF recycled at 92% efficiency).
Analytical Characterization
Spectroscopic Validation
Comparative Analysis of Analogous Compounds
| Compound Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Fluorophenyl/4-Methoxyphenyl | 71 | 218–220 |
| 4-Chlorophenyl/3-Methoxyphenyl | 68 | 225–227 |
| 2-Nitrophenyl/4-Methoxyphenyl | 53 | 201–203 |
Trend : Electron-withdrawing groups (e.g., fluorine) enhance cyclization yields compared to nitro substituents.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including the target compound, in exhibiting anticancer properties. For instance, compounds containing the oxadiazole ring have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that derivatives with similar structural features could significantly inhibit cell proliferation in glioblastoma models .
Antidiabetic Properties
The oxadiazole framework is also associated with anti-diabetic activity. Compounds derived from this class have been tested in models like Drosophila melanogaster, showing a reduction in glucose levels and improved insulin sensitivity . This suggests that the target compound may possess similar beneficial effects.
Photoluminescent Properties
Compounds containing oxadiazole rings are known for their photoluminescent properties. The incorporation of fluorinated groups can enhance these properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the emission spectra through structural modifications opens avenues for developing advanced materials .
Sensor Development
The unique electronic properties of oxadiazoles allow their use in sensor technologies. For example, compounds like 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl] have been explored as potential fluorescent sensors for detecting metal ions or environmental pollutants due to their selective binding capabilities .
Synthesis and Characterization
The synthesis of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structural integrity and purity of the synthesized compounds .
Case Studies
- Anticancer Efficacy : A study focused on synthesizing novel oxadiazole derivatives reported that specific modifications led to enhanced cytotoxic effects against breast cancer cell lines. The derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics .
- Diabetes Management : Research evaluating the pharmacological effects of oxadiazole derivatives showed that certain compounds effectively lowered blood glucose levels in diabetic models. These findings suggest potential therapeutic applications in managing diabetes .
Wirkmechanismus
The mechanism of action of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and receptors like G-protein coupled receptors.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Physicochemical Properties
The compound’s structural analogues vary in core heterocycles (e.g., triazole, triazinone) and substituents (e.g., halogens, sulfonamides). Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The 4-fluorophenyl group (electron-withdrawing) in the target compound may enhance oxidative stability compared to electron-donating groups like methoxy in ’s trimethoxyphenyl derivative .
- Heterocyclic Cores : Oxadiazoles (target compound) exhibit higher metabolic resistance than triazoles () but may have reduced hydrogen-bonding capacity .
Biologische Aktivität
The compound 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a derivative of phthalazine known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C23H15FN4O2
- Molecular Weight : 398.39 g/mol
- CAS Number : 1291862-08-2
Anticancer Activity
Research indicates that derivatives of phthalazine, including the compound , exhibit significant anticancer properties. In vitro studies have shown that phthalazine derivatives can inhibit various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 48a | HePG2 | 17.39 |
| 48b | MCF-7 | 22.19 |
| 48a | MCF-7/ARD | 19.84 |
These compounds have demonstrated effectiveness against multiple cancer types, including breast and liver cancers, through mechanisms such as inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes .
Antimicrobial Activity
Phthalazine derivatives have also shown promise as antimicrobial agents. The structural modifications enhance their efficacy against bacterial strains and fungi. For instance, compounds with oxadiazole moieties have been reported to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Recent studies suggest that similar oxadiazole-containing compounds exhibit neuroprotective effects in models of epilepsy. These compounds modulate neurotransmitter levels and reduce oxidative stress, indicating potential for treating neurological disorders .
The biological activities of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one are attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and cell survival.
- Oxidative Stress Reduction : It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the effectiveness of phthalazine derivatives in clinical settings:
- Study on Cancer Cell Lines : A study found that specific derivatives exhibited over 70% inhibition at concentrations lower than traditional chemotherapeutics like doxorubicin .
- Neuroprotective Study : In a zebrafish model of epilepsy, the administration of a structurally similar oxadiazole compound significantly reduced seizure frequency and improved survival rates through neurochemical modulation .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step heterocyclic coupling. A common approach is:
- Step 1 : Condensation of 4-fluorophenyl-1,2,4-oxadiazole precursors with phthalazinone derivatives under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
- Step 2 : Purification via column chromatography using silica gel (hexane/ethyl acetate gradients) to isolate intermediates.
- Purity Optimization : Use high-resolution reverse-phase HPLC (e.g., Chromolith® columns) for final purification, monitoring at λ = 254 nm .
Q. How should researchers characterize the compound’s structural integrity?
- Spectroscopy : Combine /-NMR to confirm aromatic and heterocyclic proton environments. For example, the 4-methoxyphenyl group shows a singlet at δ ~3.8 ppm for the methoxy protons .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H] ~448.4 Da).
- X-ray Crystallography : For absolute configuration, single-crystal X-ray diffraction (as in ) resolves bond angles and torsional strain in the oxadiazole-phthalazinone core .
Q. What analytical methods ensure batch-to-batch consistency?
- HPLC-UV : Use a C18 column (e.g., Purospher® STAR) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to assess thermal stability (decomposition onset >250°C indicates suitability for high-temperature reactions) .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Methodological solutions include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) .
- Solubility Adjustments : Use co-solvents like DMSO (<0.1% v/v) or cyclodextrin complexes to improve bioavailability in in vitro models .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm via dynamic light scattering) to improve plasma stability .
Q. How do substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) influence reactivity?
- Electronic Effects : The electron-withdrawing fluoro group increases oxadiazole electrophilicity, while the methoxy group enhances π-π stacking in crystal lattices (evidenced by X-ray data in and ) .
- Steric Effects : Molecular docking simulations (e.g., AutoDock Vina) predict steric clashes with target proteins when substituents exceed van der Waals radii .
Q. What computational methods validate experimental spectral data?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate NMR chemical shifts (error <0.3 ppm) and IR vibrational modes .
- In Silico LogP Prediction : Use ChemAxon or Schrödinger Suite to correlate with experimental partition coefficients (e.g., LogP ~2.8) .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying dihedral angles for the oxadiazole moiety?
Differences arise from:
- Crystallization Solvents : Polar solvents (e.g., ethanol) induce tighter packing (dihedral ~15°), while non-polar solvents (toluene) yield angles ~25° .
- Temperature : Data collected at 100 K vs. 293 K show lattice expansion effects on bond lengths (Δ <0.02 Å) .
Q. How to address inconsistencies in biological half-life (t) across studies?
- Metabolic Stability Assays : Use liver microsomes (human vs. rodent) to identify species-specific CYP450 metabolism .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (fu), correcting for protein interference in pharmacokinetic models .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
